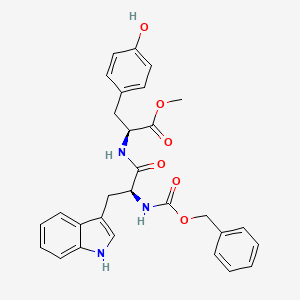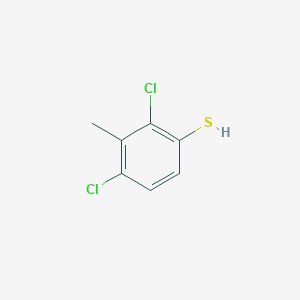
2,4-Dichloro-3-methylbenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-3-methylbenzenethiol is an organic compound with the molecular formula C7H6Cl2S It is a derivative of benzenethiol, where two chlorine atoms and one methyl group are substituted at the 2, 4, and 3 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-methylbenzenethiol typically involves the chlorination of 3-methylbenzenethiol. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds as follows:
C7H8S+2Cl2→C7H6Cl2S+2HCl
This method ensures the selective chlorination at the 2 and 4 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-3-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzenethiols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-3-methylbenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-3-methylbenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorobenzenethiol
- 3-Methylbenzenethiol
- 2,4-Dichloro-3-methylphenol
Comparison
2,4-Dichloro-3-methylbenzenethiol is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which imparts distinct chemical properties. Compared to 2,4-Dichlorobenzenethiol, the methyl group in this compound increases its hydrophobicity and alters its reactivity. Similarly, the presence of chlorine atoms differentiates it from 3-Methylbenzenethiol, enhancing its potential for electrophilic aromatic substitution reactions.
Eigenschaften
Molekularformel |
C7H6Cl2S |
|---|---|
Molekulargewicht |
193.09 g/mol |
IUPAC-Name |
2,4-dichloro-3-methylbenzenethiol |
InChI |
InChI=1S/C7H6Cl2S/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |
InChI-Schlüssel |
GMTRCIAYQIOAQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


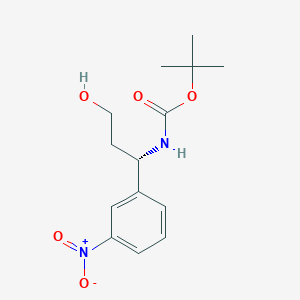
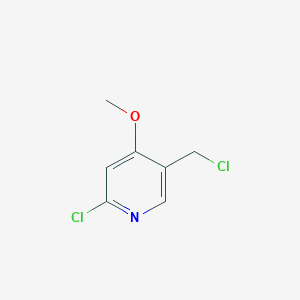
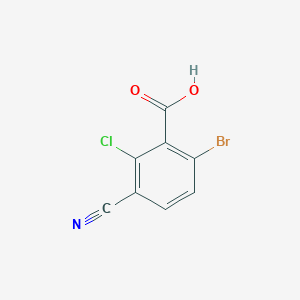

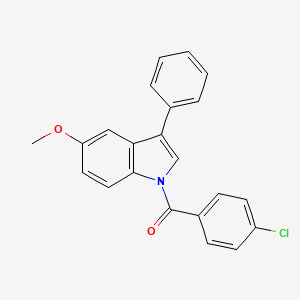
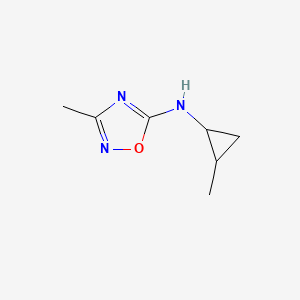

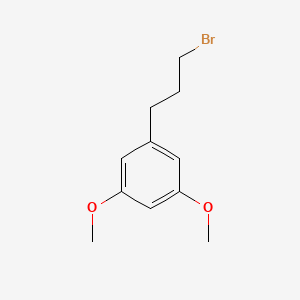
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
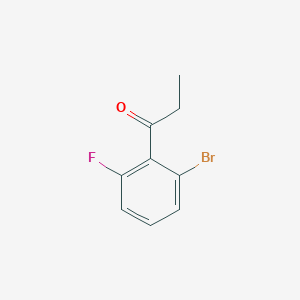
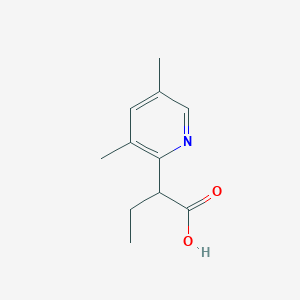
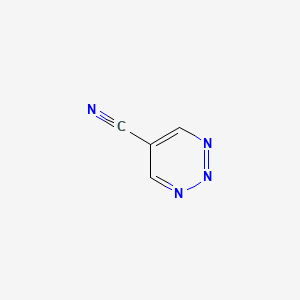
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)
